molecular formula C24H21N3O5 B3469551 3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE

3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B3469551
M. Wt: 431.4 g/mol
InChI Key: ZTBRBKQPRFUXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl or benzyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .

Scientific Research Applications

3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves the inhibition of specific enzymes and molecular pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation . The compound may also interact with GABA receptors, contributing to its anticonvulsant and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its specific combination of the quinazoline moiety with the trimethoxybenzoate group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[3-(quinazolin-4-ylamino)phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-29-20-11-15(12-21(30-2)22(20)31-3)24(28)32-17-8-6-7-16(13-17)27-23-18-9-4-5-10-19(18)25-14-26-23/h4-14H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBRBKQPRFUXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)NC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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